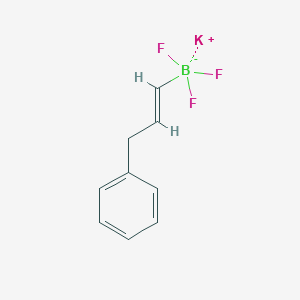

Potassium (E)-3-phenylpropenyl-1-trifluoroborate

Description

Evolution from Boronic Acids to Trifluoroborate Salts

The development of organotrifluoroborates emerged from limitations inherent to boronic acids (RB(OH)~2~), which suffer from proto-deboronation and oxidative instability. In 2001, Vedejs and colleagues established that treating boronic acids with potassium bifluoride (K[HF~2~]) yielded trifluoroborate salts (K[RBF~3~]) with markedly improved stability. This breakthrough enabled storage of reactive organoboron species without decomposition—a critical requirement for industrial applications.

Early work by Genêt and co-workers demonstrated the first cross-couplings using aryl trifluoroborates with diazonium salts, achieving biaryl formations without ligand additives. Comparative studies revealed trifluoroborates’ unique advantages:

- Reduced homocoupling : Aryl trifluoroborates coupled with benzylic bromides in 1:1 stoichiometry, avoiding excess reagent use.

- Heteroaryl compatibility : Indole trifluoroborates provided 60% yield in couplings where boronic acids failed entirely.

The table below contrasts key properties of boronic acids and trifluoroborates:

| Property | Boronic Acid (RB(OH)~2~) | Trifluoroborate (K[RBF~3~]) |

|---|---|---|

| Air stability | Low | High |

| Proto-deboronation | Rapid | Negligible |

| Stoichiometric efficiency | Requires excess | 1:1 with electrophiles |

| Functional group tolerance | Moderate | Broad |

Mechanistic Insights and Catalytic Innovations

Organotrifluoroborates operate through in situ hydrolysis to boronic acids under protic conditions, followed by oxidative addition to metal catalysts. However, their trifluoroborate form resists premature hydrolysis, enabling precise reaction control. Monocoordinated palladium complexes like Pd(OAc)~2~/RuPhos proved particularly effective, as ligands accelerate reductive elimination while suppressing β-hydride elimination in alkyl couplings.

Notable catalytic systems include:

Properties

IUPAC Name |

potassium;trifluoro-[(E)-3-phenylprop-1-enyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-6,8H,7H2;/q-1;+1/b8-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNELUEBTICJTGF-ZFXMFRGYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=CCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C/CC1=CC=CC=C1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (E)-3-phenylpropenyl-1-trifluoroborate typically involves the reaction of (E)-3-phenylpropenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-3-phenylpropenyl-1-trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Oxidation Reactions: The phenylpropenyl moiety can undergo oxidation to form corresponding epoxides or ketones.

Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar solvents, such as acetonitrile or dimethyl sulfoxide, at room temperature.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed in anhydrous solvents like tetrahydrofuran.

Major Products Formed

Substitution Reactions: The major products are substituted phenylpropenyl derivatives.

Oxidation Reactions: The major products include epoxides, ketones, or carboxylic acids.

Reduction Reactions: The major products are alkanes or alcohols.

Scientific Research Applications

Potassium (E)-3-phenylpropenyl-1-trifluoroborate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.

Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron atoms are used to target and destroy cancer cells.

Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Potassium (E)-3-phenylpropenyl-1-trifluoroborate involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This interaction is crucial in catalytic processes and the formation of carbon-carbon bonds in organic synthesis. Additionally, the phenylpropenyl moiety can undergo various transformations, contributing to the compound’s versatility in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Trifluoroborate Compounds

Structural and Functional Group Variations

Potassium ((Diphenylphosphino)ethynyl)trifluoroborate

- Structure: Features a diphenylphosphino group attached via an ethynyl spacer.

- Synthesis : Synthesized via n-BuLi-mediated lithiation of ethynyldiphenylphosphine, followed by boronation with trimethyl borate and KHF₂ (39% yield) .

- Key Data : Distinctive $^{31}$P-NMR signal at δ −33.2 ppm and HRMS confirmation (C${14}$H${10}$BF$3$K$2$) .

- Comparison: The diphenylphosphino-ethynyl group enhances ligand properties for transition-metal catalysis, unlike the phenylpropenyl group, which is more suited for cross-coupling.

Potassium Thiophene-3-trifluoroborate (RBF₃K)

- Structure : Contains a thiophene ring instead of a phenylpropenyl chain.

Potassium (3-(pyrrolidin-1-yl)prop-1-en-2-yl)trifluoroborate

- Structure : Incorporates a pyrrolidine-substituted vinyl group.

- Properties : Molecular weight 217.08 g/mol; functionalized for diverse reactivity in amine-based coupling reactions .

- Comparison : The pyrrolidine group introduces nucleophilic character, contrasting with the electron-neutral phenylpropenyl moiety.

Data Table: Key Properties of Selected Trifluoroborates

Biological Activity

Potassium (E)-3-phenylpropenyl-1-trifluoroborate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H9BF3K, which indicates the presence of a trifluoroborate group that significantly influences its reactivity and biological interactions. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoroborate moiety is known for its role in facilitating cross-coupling reactions, which can lead to the formation of biologically active compounds.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to act as a competitive inhibitor for certain serine proteases, suggesting potential applications in modulating enzymatic pathways involved in inflammation and pain response.

- Cellular Interaction: Its structural features allow it to bind to DNA and influence topoisomerase activity, which is critical for DNA replication and repair processes.

Antinociceptive Properties

A significant aspect of the biological activity of this compound is its antinociceptive effect, which was evaluated in animal models. Studies have demonstrated that this compound exhibits pain-relieving properties without affecting motor performance or altering endogenous analgesic systems such as cholinergic and opioid pathways.

Toxicological Profile

Toxicological investigations indicate that this compound does not significantly alter biochemical parameters such as liver and kidney function markers when administered at various doses. This suggests a favorable safety profile for further pharmacological exploration.

Case Studies

Case Study 1: Antinociceptive Activity

In a study assessing the antinociceptive properties of this compound, mice were administered varying doses. The results indicated:

- Doses Tested: 25 mg/kg, 50 mg/kg, 100 mg/kg

- Outcome: No significant changes in liver or kidney enzyme levels compared to control groups, indicating low toxicity.

Table 1: Summary of Biochemical Parameters

| Parameter | Control Group | 25 mg/kg | 50 mg/kg | 100 mg/kg |

|---|---|---|---|---|

| Aspartate Aminotransferase | Normal | Normal | Normal | Normal |

| Alanine Aminotransferase | Normal | Normal | Normal | Normal |

| Creatinine Levels | Normal | Normal | Normal | Normal |

| Lipid Peroxidation | Low | Low | Low | Low |

Research Findings

Recent research highlights the potential utility of this compound in therapeutic applications. Its ability to inhibit specific proteases could make it a candidate for developing new analgesics or anti-inflammatory drugs. Furthermore, the compound's favorable safety profile supports its further investigation in clinical settings.

Q & A

Q. What are the standard synthetic routes for Potassium (E)-3-phenylpropenyl-1-trifluoroborate, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves reacting the corresponding (E)-3-phenylpropenylboronic acid with potassium hydrogen fluoride (KHF₂) or potassium fluoride (KF) under controlled conditions. Key steps include:

- Anhydrous Environment : To prevent hydrolysis of the boronic acid precursor, reactions should be conducted in dry solvents (e.g., THF or DMF) under inert gas (N₂/Ar) .

- Base Addition : Potassium carbonate (K₂CO₃) is often used to maintain a neutral-to-basic pH, enhancing trifluoroborate stability .

- Purification : Crystallization from ethanol/water mixtures or column chromatography ensures high purity (>95%) .

- Scale-Up : Continuous flow reactors improve efficiency and reproducibility for larger-scale syntheses .

Q. How is this compound utilized in cross-coupling reactions, and what catalytic systems are effective?

- Methodological Answer : This compound is a stable organoboron reagent for Suzuki-Miyaura cross-couplings, enabling C–C bond formation with aryl/alkenyl halides. Optimal conditions include:

- Catalysts : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) .

- Solvents : Dioxane or toluene at 80–100°C .

- Bases : Cs₂CO₃ or K₃PO₄ to activate the boron center .

- Scope : Compatible with electron-rich/poor aryl halides, yielding biaryls or styrenes in 60–90% yields .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Vinyl protons (δ 6.2–7.2 ppm) and aromatic protons (δ 7.3–7.6 ppm) confirm the (E)-configuration .

- ¹⁹F NMR : A singlet near δ -140 ppm indicates the trifluoroborate group .

- X-Ray Crystallography : Resolves the boron coordination geometry and confirms stereochemistry (e.g., bond angles ~109.5° for tetrahedral boron) .

- Mass Spectrometry : ESI-MS ([M–K]⁻ ion) validates molecular weight .

Advanced Research Questions

Q. How can researchers control the stereochemical outcome of reactions involving this compound?

- Methodological Answer :

- Catalyst Choice : Use Pd/C with H₂ for selective hydrogenation to retain (E)-geometry. Lindlar catalyst may induce (Z)-isomer formation but requires kinetic control .

- Reaction Monitoring : In situ ¹⁹F NMR tracks boron retention and stereochemical integrity during coupling .

- Thermodynamic Control : Prolonged reaction times favor (E)-isomer formation due to steric stabilization .

Q. How do conflicting reports on the reactivity of trifluoroborates in acidic media inform experimental design?

- Methodological Answer : Contradictions arise from substituent effects (e.g., electron-withdrawing groups stabilize boron under acidic conditions). To resolve discrepancies:

- pH Titration : Test stability in buffered solutions (pH 1–7) and monitor decomposition via ¹¹B NMR .

- Competitive Experiments : Compare reactivity with other boron reagents (e.g., boronic acids) under identical conditions .

- Computational Modeling : DFT calculations predict protonation sites and degradation pathways .

Q. What strategies enable functional group compatibility in multi-step syntheses using this compound?

- Methodological Answer :

- Protecting Groups : Use Boc or TBS ethers to shield alcohols/amines during cross-coupling .

- Sequential Reactions : Perform trifluoroborate coupling before introducing sensitive groups (e.g., nitro or ketones) .

- Stability Screening : Pre-test reaction intermediates under coupling conditions (e.g., Pd catalysis, high temperature) to assess boron retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.